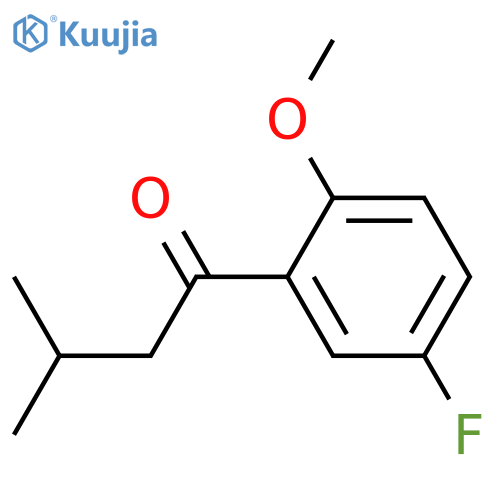Cas no 1094648-17-5 (1-(5-fluoro-2-methoxyphenyl)-3-methylbutan-1-one)

1-(5-fluoro-2-methoxyphenyl)-3-methylbutan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(5-fluoro-2-methoxyphenyl)-3-methylbutan-1-one
-
- MDL: MFCD11211266
- インチ: 1S/C12H15FO2/c1-8(2)6-11(14)10-7-9(13)4-5-12(10)15-3/h4-5,7-8H,6H2,1-3H3
- InChIKey: JCQWSHBWWSKVDX-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC(F)=CC=C1OC)(=O)CC(C)C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 4
1-(5-fluoro-2-methoxyphenyl)-3-methylbutan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A532566-1g |
1-(5-Fluoro-2-methoxyphenyl)-3-methylbutan-1-one |
1094648-17-5 | 97% | 1g |
$456.0 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1620702-1g |
1-(5-Fluoro-2-methoxyphenyl)-3-methylbutan-1-one |
1094648-17-5 | 98% | 1g |
¥5578.00 | 2024-08-09 | |
| abcr | AB433322-1g |
3'-Fluoro-6'-methoxy-3-methylbutyrophenone; . |
1094648-17-5 | 1g |
€1083.80 | 2024-08-03 | ||
| abcr | AB433322-1 g |
3'-Fluoro-6'-methoxy-3-methylbutyrophenone |
1094648-17-5 | 1g |
€586.20 | 2023-03-01 | ||
| abcr | AB433322-5 g |
3'-Fluoro-6'-methoxy-3-methylbutyrophenone |
1094648-17-5 | 5g |
€1,365.20 | 2023-03-01 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1620702-5g |
1-(5-Fluoro-2-methoxyphenyl)-3-methylbutan-1-one |
1094648-17-5 | 98% | 5g |
¥13804.00 | 2024-08-09 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD511213-1g |
1-(5-Fluoro-2-methoxyphenyl)-3-methylbutan-1-one |
1094648-17-5 | 97% | 1g |
¥3129.0 | 2023-03-01 | |
| abcr | AB433322-5g |
3'-Fluoro-6'-methoxy-3-methylbutyrophenone; . |
1094648-17-5 | 5g |
€2178.30 | 2024-08-03 |
1-(5-fluoro-2-methoxyphenyl)-3-methylbutan-1-one 関連文献
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
1-(5-fluoro-2-methoxyphenyl)-3-methylbutan-1-oneに関する追加情報
1-(5-Fluoro-2-methoxyphenyl)-3-methylbutan-1-one: An Overview of a Promising Compound in Medicinal Chemistry
1-(5-Fluoro-2-methoxyphenyl)-3-methylbutan-1-one (CAS No. 1094648-17-5) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, also known as FMPMB, is characterized by a fluoro-substituted aromatic ring and a methylbutanone moiety, which contribute to its distinct chemical properties and biological activities.
The synthesis of 1-(5-fluoro-2-methoxyphenyl)-3-methylbutan-1-one typically involves multi-step reactions, including the formation of the fluoro-substituted phenyl ring and the subsequent coupling with the methylbutanone fragment. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound, making it increasingly accessible for both academic research and industrial applications.
In terms of its physical properties, FMPMB is a colorless liquid with a molecular weight of 209.25 g/mol. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane, which facilitates its use in various chemical reactions and biological assays. The compound's stability under different conditions has been extensively studied, and it has been found to be stable at room temperature and under normal atmospheric conditions.
The biological activities of 1-(5-fluoro-2-methoxyphenyl)-3-methylbutan-1-one have been the subject of numerous research studies. One of the most notable areas of investigation is its potential as an anti-inflammatory agent. In vitro studies have shown that FMPMB exhibits significant inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential for treating inflammatory diseases. Additionally, preliminary in vivo studies in animal models have demonstrated that FMPMB can reduce inflammation and alleviate symptoms associated with conditions like arthritis.
Beyond its anti-inflammatory properties, FMPMB has also shown promise in the field of cancer research. Studies have indicated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism by which FMPMB exerts its anti-cancer effects is not yet fully understood, but it is believed to involve the modulation of key signaling pathways such as the PI3K/Akt pathway and the MAPK pathway.
In the realm of neuropharmacology, 1-(5-fluoro-2-methoxyphenyl)-3-methylbutan-1-one has been investigated for its potential neuroprotective effects. Research has shown that FMPMB can protect neurons from oxidative stress-induced damage and may have therapeutic applications in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier further enhances its potential as a neuroprotective agent.
The safety profile of FMPMB has also been evaluated in preclinical studies. Toxicity assessments have indicated that the compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, further research is needed to fully understand its long-term safety and potential side effects in humans.
In conclusion, 1-(5-fluoro-2-methoxyphenyl)-3-methylbutan-1-one (CAS No. 1094648-17-5) is a versatile compound with a wide range of potential applications in medicinal chemistry. Its unique chemical structure and biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into the mechanisms underlying its effects, paving the way for its potential use in treating various diseases and conditions.
1094648-17-5 (1-(5-fluoro-2-methoxyphenyl)-3-methylbutan-1-one) 関連製品
- 953001-96-2(2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 5-bromothiophene-2-carboxylate)
- 1485818-01-6(2-(dimethylamino)-3-methylbutanoic acid hydrobromide)
- 2172183-19-4(3-4-(aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-yl-2,2-dimethylpropan-1-ol)
- 2246691-45-0(1-methyl-4-{2-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxyethyl}piperazine)
- 1805176-36-6(4-(Bromomethyl)-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-carbonyl chloride)
- 1052650-67-5(Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate)
- 2411330-06-6((E)-4-(Dimethylamino)-N-(1-pyridin-3-ylpyrrolidin-3-yl)but-2-enamide)
- 2228830-59-7(2-(2,3-dihydro-1H-inden-4-yl)-2-methylpropanal)
- 849899-30-5(2-({[(2-chlorophenyl)carbamoyl]methyl}(methyl)amino)-N-(1-cyanocyclopentyl)acetamide)
- 933219-17-1(N-{5H,6H,7H-1,2,4triazolo3,4-b1,3thiazin-3-yl}-9H-xanthene-9-carboxamide)
